molecular formula C12H15N3O2 B13583774 Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate

Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate

Cat. No.: B13583774
M. Wt: 233.27 g/mol
InChI Key: MATABIHFCLFOGX-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate is a compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties. The imidazo[4,5-c]pyridine scaffold is a fused bicyclic system that combines an imidazole ring with a pyridine ring, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1H-imidazo[4,5-c]pyridin-2-yl)acetate
  • Methyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate
  • Ethyl 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetate

Uniqueness

This compound is unique due to the presence of the ethyl group at the 1-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

ethyl 2-(1-ethylimidazo[4,5-c]pyridin-2-yl)acetate

InChI

InChI=1S/C12H15N3O2/c1-3-15-10-5-6-13-8-9(10)14-11(15)7-12(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

MATABIHFCLFOGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=NC=C2)N=C1CC(=O)OCC

Origin of Product

United States

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